molecular formula C13H14FN3O4S2 B12213553 N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)propanamide

N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)propanamide

Cat. No.: B12213553
M. Wt: 359.4 g/mol
InChI Key: DOPUKZWRYRJWTJ-UHFFFAOYSA-N
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Description

N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiadiazole ring, an ethylsulfonyl group, and a fluorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonation reactions, often using reagents such as ethylsulfonyl chloride.

    Attachment of the Fluorophenoxy Moiety: The fluorophenoxy group is attached through nucleophilic substitution reactions, typically using 2-fluorophenol and appropriate coupling agents.

    Final Coupling Step: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as specific temperatures and solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Nucleophiles or electrophiles, often in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)propanamide: Similar structure with a methylsulfonyl group instead of an ethylsulfonyl group.

    N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)propanamide: Similar structure with a chlorophenoxy group instead of a fluorophenoxy group.

Uniqueness

N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)propanamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical properties and potential applications. The presence of the ethylsulfonyl group and the fluorophenoxy moiety may enhance its biological activity and stability compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H14FN3O4S2

Molecular Weight

359.4 g/mol

IUPAC Name

N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)propanamide

InChI

InChI=1S/C13H14FN3O4S2/c1-3-23(19,20)13-17-16-12(22-13)15-11(18)8(2)21-10-7-5-4-6-9(10)14/h4-8H,3H2,1-2H3,(H,15,16,18)

InChI Key

DOPUKZWRYRJWTJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NN=C(S1)NC(=O)C(C)OC2=CC=CC=C2F

Origin of Product

United States

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